7-Chloro-3-ethoxy-1-nitro-10H-phenothiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-3-ethoxy-1-nitro-10H-phenothiazine: is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications in medicine, particularly as antipsychotic and antiemetic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3-ethoxy-1-nitro-10H-phenothiazine typically involves the nitration of 7-chloro-3-ethoxy-10H-phenothiazine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with stringent control over reaction conditions to minimize by-products and ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as tin(II) chloride or catalytic hydrogenation can be used.
Substitution: Halogenation can be achieved using halogens or halogenating agents like N-bromosuccinimide (NBS).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated phenothiazines.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry .
Biology: In biological research, derivatives of phenothiazines, including 7-Chloro-3-ethoxy-1-nitro-10H-phenothiazine, are studied for their potential pharmacological activities. These compounds have shown promise in modulating biological pathways and are investigated for their therapeutic potential .
Medicine: Phenothiazine derivatives are well-known for their antipsychotic properties. While this compound itself may not be used directly as a drug, its derivatives could be explored for similar therapeutic applications .
Industry: The compound’s stability and reactivity make it suitable for use in various industrial applications, including the development of dyes, pigments, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of 7-Chloro-3-ethoxy-1-nitro-10H-phenothiazine involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The phenothiazine core can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound may modulate neurotransmitter receptors, contributing to its pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
10H-Phenothiazine: The parent compound, known for its antipsychotic properties.
7-Ethyl-10H-phenothiazine: A derivative with similar structural features.
10-Methylphenothiazine: Another derivative with modifications at the nitrogen atom.
Uniqueness: 7-Chloro-3-ethoxy-1-nitro-10H-phenothiazine stands out due to the presence of the nitro group, which imparts unique reactivity and potential biological activity. The ethoxy group further enhances its solubility and chemical properties, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
74834-96-1 |
---|---|
Molekularformel |
C14H11ClN2O3S |
Molekulargewicht |
322.8 g/mol |
IUPAC-Name |
7-chloro-3-ethoxy-1-nitro-10H-phenothiazine |
InChI |
InChI=1S/C14H11ClN2O3S/c1-2-20-9-6-11(17(18)19)14-13(7-9)21-12-5-8(15)3-4-10(12)16-14/h3-7,16H,2H2,1H3 |
InChI-Schlüssel |
CFDKRUNPSRMACZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=C2C(=C1)SC3=C(N2)C=CC(=C3)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.